4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
The synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired pyrazolopyrimidine structure .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and ultrasonic irradiation have been explored to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the pyrazolopyrimidine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amine derivatives.
Coupling Reactions: The presence of halogen atoms allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various aryl or alkyl groups onto the pyrazolopyrimidine scaffold.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for developing kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation. Its unique structure allows for selective binding to kinase active sites, making it a valuable lead compound in drug discovery.
Biology: In biological research, this compound has been used to study signal transduction pathways and cellular processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and preventing the phosphorylation of downstream substrates. This inhibition disrupts key signaling pathways involved in cell cycle regulation and apoptosis, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other pyrazolopyrimidine derivatives, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: This compound lacks the chloro and iodo substituents but shares the same core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
The unique combination of chloro and iodo substituents in this compound contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN5/c6-2-1-3(7)11-12-4(1)10-5(8)9-2/h(H3,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKWNXCOIVNXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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